(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Descripción general
Descripción
AL 8810 is an 11β-fluoro analog of PGF2α which acts as a potent and selective antagonist at the FP receptor. (S)-AL 8810 is the C-15 epimer of AL 8810, having the inverse, (S), or “natural” configuration at C-15 relative to AL 8810, which is 15-(R). The pharmacology of (S)-AL 8810 has not been published.
Aplicaciones Científicas De Investigación
Impurity Characterization in Drug Synthesis
The chemical compound has been identified as an impurity in the synthesis of antiglaucoma agents, like Tafluprost. A study conducted by Jaggavarapu et al. (2020) detailed the isolation and characterization of a similar compound, highlighting its relevance in pharmaceutical manufacturing and quality control. This research underlines the importance of impurity analysis in drug development, particularly for ocular therapeutics (Jaggavarapu et al., 2020).
Receptor Antagonist Synthesis
In pharmacology, related compounds have been synthesized for their potential as receptor antagonists. For instance, Mais et al. (1991) synthesized a compound for studying thromboxane A2/prostaglandin H2 receptors, which are significant in various physiological processes. The compound, after undergoing specific reactions, showed potential as a ligand for receptor characterization (Mais et al., 1991).
Role in Organic Synthesis
Compounds structurally related to the given chemical have also been utilized in complex organic synthesis processes. Fleming and Lawrence (1998) demonstrated the use of silicon-containing compounds in the stereoselective synthesis of other complex molecules, showcasing the versatility of such compounds in synthetic organic chemistry (Fleming & Lawrence, 1998).
Inhibitor Synthesis in Mycobacterial Research
In the context of bacterial research, specifically targeting mycobacteria, Hartmann et al. (1994) synthesized derivatives of a compound closely related to the query molecule. These derivatives acted as inhibitors of mycolic acid biosynthesis, a vital component in mycobacterial cell walls. This research indicates potential therapeutic applications against mycobacterial infections (Hartmann et al., 1994).
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSXBKKVNOOIX-KSKLXAOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347578 | |
Record name | (S)-AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
CAS RN |
1224444-55-6 | |
Record name | (S)-AL 8810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.